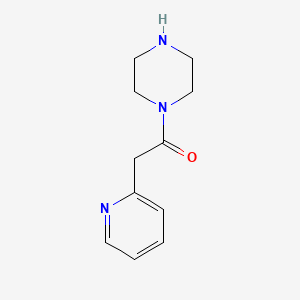

1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC16274017

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N3O |

|---|---|

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | 1-piperazin-1-yl-2-pyridin-2-ylethanone |

| Standard InChI | InChI=1S/C11H15N3O/c15-11(14-7-5-12-6-8-14)9-10-3-1-2-4-13-10/h1-4,12H,5-9H2 |

| Standard InChI Key | AFRPKDVGDIETFE-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C(=O)CC2=CC=CC=N2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one comprises a piperazine ring (C₄H₁₀N₂) substituted at the 1-position with an ethanone group (CH₃CO), which is further connected to a pyridin-2-yl group (C₅H₄N). The compound’s IUPAC name reflects this connectivity, emphasizing the ketone functional group as the central feature.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | 215.25 g/mol |

| logP (Partition Coefficient) | ~1.88 (estimated) |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | ~72.56 Ų (estimated) |

The estimated logP and polar surface area suggest moderate lipophilicity and solubility, aligning with trends observed in structurally related piperazine derivatives . The presence of both aromatic (pyridine) and aliphatic (piperazine) regions influences its interaction with biological targets, particularly neurotransmitter receptors and enzymes.

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one typically involves multi-step reactions, leveraging nucleophilic substitution and condensation processes. A common approach includes:

-

Piperazine Functionalization: Reacting piperazine with a pyridine-containing electrophile (e.g., 2-chloropyridine) to form 1-(pyridin-2-yl)piperazine.

-

Ketone Introduction: Coupling the intermediate with a ketone precursor, such as chloroacetone, under basic conditions to install the ethanone moiety .

Example Reaction:

This method parallels procedures used for analogous compounds, where chromatography (e.g., silica gel with solvent gradients) ensures purity .

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to enhance yield and reproducibility. Key parameters include:

-

Temperature: 50–80°C to balance reaction kinetics and side-product formation.

-

Solvent Systems: Dichloromethane (DCM) or ethyl acetate for intermediate purification .

Comparative Analysis with Structural Analogs

1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one

This analog replaces the pyridine group with thiophene, altering electronic properties and bioavailability. Key differences include:

-

logP: 1.88 (pyridine) vs. 2.15 (thiophene) due to sulfur’s lipophilicity.

-

Receptor Selectivity: Thiophene derivatives exhibit higher affinity for dopamine D₂ receptors, whereas pyridine analogs prefer serotonin receptors.

1-(4-Methyl-2-(phenylamino)thiazol-5-yl)ethan-1-one

This thiazole-containing compound shares the ethanone motif but diverges in heterocyclic architecture. It demonstrates superior antitumor activity (IC₅₀ = 12 µM in melanoma cells) compared to piperazine derivatives, highlighting the impact of ring systems on bioactivity .

Future Directions and Challenges

Optimization Strategies

-

Bioavailability Enhancement: Modifying the pyridine ring with hydrophilic groups (e.g., -OH, -NH₂) could improve aqueous solubility .

-

Targeted Delivery: Encapsulation in lipid nanoparticles may enhance CNS penetration for neurological applications.

Unresolved Questions

-

Metabolic Stability: The compound’s susceptibility to cytochrome P450-mediated oxidation remains uncharacterized.

-

Toxicological Profile: Chronic toxicity studies are needed to assess safety for therapeutic use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume